molecular formula C26H26N2O5 B11245202 methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11245202
M. Wt: 446.5 g/mol
InChI Key: AOCVOZBDFQKZQS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyridine derivative, an aldehyde, and an amine in the presence of a catalyst to form the desired product. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts would be optimized for cost-effectiveness and environmental impact. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce new functional groups into the aromatic rings .

Scientific Research Applications

Methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include inhibition of certain enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of its atoms

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H26N2O5/c1-16-14-20-22(25(29)28(16)13-12-17-8-5-4-6-9-17)21(18-10-7-11-19(15-18)31-2)23(24(27)33-20)26(30)32-3/h4-11,14-15,21H,12-13,27H2,1-3H3

InChI Key

AOCVOZBDFQKZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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